molecular formula C20H16N2O2S B2382429 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1207045-43-9

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2382429
CAS No.: 1207045-43-9
M. Wt: 348.42
InChI Key: ZHAWLHHYGPKBDY-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

  • Antibacterial Activity : A study by (Palkar et al., 2017) demonstrated that analogs of benzo[d]thiazolyl compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis.

  • Antimicrobial and Anticancer Properties : Research conducted by (Idrees et al., 2019) found that novel derivatives of benzo[d]thiazolyl compounds showed significant antimicrobial activity against various pathogenic microorganisms and also displayed anticancer properties.

  • Antimicrobial Activity and Docking Studies : Another study by (Talupur et al., 2021) focused on the synthesis of benzo[d]thiazolyl compounds and their antimicrobial evaluation, demonstrating their potential in combating microbial infections.

  • Cytotoxicity and Anticancer Evaluation : Research by (Senthilkumar et al., 2021) highlighted the synthesis of a new organic compound involving a benzo[d]thiazolyl moiety, which exhibited significant antibacterial, antifungal, and anticancer activity.

  • Anticancer Potential : A study by (Prabhu et al., 2015) synthesized derivatives of benzo[d]thiazole-6-carboxylic acid and evaluated their anticancer activity, finding significant potential against human cervical cancer cell lines.

Safety and Hazards

Benzothiazole derivatives are classified as non-combustible, acute toxic Category 3, or toxic compounds causing chronic effects .

Future Directions

The future directions in the research of benzothiazole derivatives involve the development of new methods for the natural product inspired bioactive glycohybrids . The focus is on heterocyclic molecules, medicinal chemistry, organic synthesis .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-12-10-16(13(2)24-12)19(23)21-15-7-5-6-14(11-15)20-22-17-8-3-4-9-18(17)25-20/h3-11H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAWLHHYGPKBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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